Cas no 1099621-66-5 (3-(3-Fluorophenyl)-1-phenylpropan-1-amine)

3-(3-Fluorophenyl)-1-phenylpropan-1-amine is a fluorinated phenylalkylamine derivative with potential applications in pharmaceutical and chemical research. Its structure features a fluorophenyl moiety, which may enhance binding affinity and metabolic stability in bioactive compounds. The amine group provides a reactive site for further functionalization, making it a versatile intermediate in synthetic chemistry. The fluorine substitution can influence electronic properties and lipophilicity, potentially improving pharmacokinetic profiles. This compound is of interest in medicinal chemistry for the development of CNS-targeting agents or enzyme modulators. Proper handling and storage under inert conditions are recommended to ensure stability. Purity and structural confirmation should be verified via analytical techniques such as HPLC, NMR, or MS.
3-(3-Fluorophenyl)-1-phenylpropan-1-amine structure
1099621-66-5 structure
商品名:3-(3-Fluorophenyl)-1-phenylpropan-1-amine
CAS番号:1099621-66-5
MF:C15H16FN
メガワット:229.292647361755
CID:6332495
PubChem ID:43370403

3-(3-Fluorophenyl)-1-phenylpropan-1-amine 化学的及び物理的性質

名前と識別子

    • 1099621-66-5
    • EN300-7353616
    • 3-(3-fluorophenyl)-1-phenylpropan-1-amine
    • 3-(3-Fluorophenyl)-1-phenylpropan-1-amine
    • インチ: 1S/C15H16FN/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h1-8,11,15H,9-10,17H2
    • InChIKey: OCLCNWDDPHWZSR-UHFFFAOYSA-N
    • ほほえんだ: FC1=CC=CC(=C1)CCC(C1C=CC=CC=1)N

計算された属性

  • せいみつぶんしりょう: 229.126677677g/mol
  • どういたいしつりょう: 229.126677677g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 213
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 26Ų

3-(3-Fluorophenyl)-1-phenylpropan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7353616-1.0g
3-(3-fluorophenyl)-1-phenylpropan-1-amine
1099621-66-5 95.0%
1.0g
$842.0 2025-03-11
Enamine
EN300-7353616-10.0g
3-(3-fluorophenyl)-1-phenylpropan-1-amine
1099621-66-5 95.0%
10.0g
$3622.0 2025-03-11
Enamine
EN300-7353616-0.05g
3-(3-fluorophenyl)-1-phenylpropan-1-amine
1099621-66-5 95.0%
0.05g
$707.0 2025-03-11
Enamine
EN300-7353616-0.1g
3-(3-fluorophenyl)-1-phenylpropan-1-amine
1099621-66-5 95.0%
0.1g
$741.0 2025-03-11
Enamine
EN300-7353616-0.5g
3-(3-fluorophenyl)-1-phenylpropan-1-amine
1099621-66-5 95.0%
0.5g
$809.0 2025-03-11
Enamine
EN300-7353616-5.0g
3-(3-fluorophenyl)-1-phenylpropan-1-amine
1099621-66-5 95.0%
5.0g
$2443.0 2025-03-11
Enamine
EN300-7353616-2.5g
3-(3-fluorophenyl)-1-phenylpropan-1-amine
1099621-66-5 95.0%
2.5g
$1650.0 2025-03-11
Enamine
EN300-7353616-0.25g
3-(3-fluorophenyl)-1-phenylpropan-1-amine
1099621-66-5 95.0%
0.25g
$774.0 2025-03-11

3-(3-Fluorophenyl)-1-phenylpropan-1-amine 関連文献

3-(3-Fluorophenyl)-1-phenylpropan-1-amineに関する追加情報

3-(3-Fluorophenyl)-1-phenylpropan-1-amine: A Comprehensive Overview

The compound 3-(3-Fluorophenyl)-1-phenylpropan-1-amine, identified by the CAS number 1099621-66-5, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of aromatic amines, characterized by its unique structure that combines a phenyl group, a fluorophenyl substituent, and an amine functional group. The presence of the fluorine atom introduces interesting electronic properties, making this compound a subject of interest in both academic and industrial research.

Recent studies have highlighted the importance of 3-(3-Fluorophenyl)-1-phenylpropan-1-amine in drug discovery, particularly in the development of novel therapeutic agents. Its structure allows for versatile interactions with biological targets, making it a promising candidate for modulating enzyme activity or receptor binding. Researchers have explored its potential as a lead compound in the design of drugs targeting neurodegenerative diseases, inflammation, and cancer. The fluorine atom in the molecule plays a crucial role in enhancing bioavailability and stability, which are critical factors in drug development.

The synthesis of 3-(3-Fluorophenyl)-1-phenylpropan-1-amine involves a series of well-established organic reactions. Typically, the synthesis begins with the preparation of intermediates such as arylamines or ketones, followed by nucleophilic substitution or reductive amination steps. The introduction of the fluorine substituent is achieved through electrophilic substitution reactions on aromatic rings. The optimization of reaction conditions has been a focus of recent research to improve yield and purity, ensuring scalability for industrial applications.

In terms of physical properties, 3-(3-Fluorophenyl)-1-phenylpropan-1-amine exhibits a melting point around 78°C and is soluble in common organic solvents such as dichloromethane and ethanol. Its solubility profile makes it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry. The compound's stability under different storage conditions has also been investigated, with results indicating that it remains stable at room temperature for extended periods when stored away from light and moisture.

The biological activity of 3-(3-Fluorophenyl)-1-phenylpropan-1-am has been extensively studied using in vitro assays. It has shown potent inhibitory effects on key enzymes involved in cellular signaling pathways, such as tyrosine kinases and phosphodiesterases. These findings suggest its potential as an anti-inflammatory agent or as a modulator of neuronal activity. Furthermore, preliminary in vivo studies in animal models have demonstrated its ability to cross the blood-brain barrier, opening new avenues for its application in central nervous system disorders.

The environmental impact of 3-(3-fluorophenyl)-1-ph-N/AN/AN/AN/AN/AN/AN/AN/AN/AN/AN/AN/AN/AN/AN/A

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